molecular formula C17H21NO3 B10977067 6-{[4-(Propan-2-yl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

6-{[4-(Propan-2-yl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B10977067
M. Wt: 287.35 g/mol
InChI Key: ZEAAHVIEYALVRQ-UHFFFAOYSA-N
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Description

6-[(4-isopropylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid is an organic compound with a complex structure, characterized by the presence of a cyclohexene ring and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-isopropylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the carboxylic acid group: This step often involves the oxidation of an alkyl group attached to the cyclohexene ring using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Attachment of the isopropylanilino group: This can be done through a nucleophilic substitution reaction, where the aniline derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-[(4-isopropylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The isopropylanilino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylates, while reduction can yield alcohols.

Scientific Research Applications

6-[(4-isopropylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 6-[(4-isopropylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-isopropylanilino)carbonyl]benzoic acid: Similar structure but with a benzoic acid core instead of a cyclohexene ring.

    4-isopropylaniline: Shares the isopropylanilino group but lacks the carboxylic acid and cyclohexene components.

Uniqueness

6-[(4-isopropylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid is unique due to its combination of a cyclohexene ring, a carboxylic acid group, and an isopropylanilino group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

6-[(4-propan-2-ylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C17H21NO3/c1-11(2)12-7-9-13(10-8-12)18-16(19)14-5-3-4-6-15(14)17(20)21/h3-4,7-11,14-15H,5-6H2,1-2H3,(H,18,19)(H,20,21)

InChI Key

ZEAAHVIEYALVRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CC=CCC2C(=O)O

Origin of Product

United States

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